Methyl 2-{[(pyridin-4-ylcarbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-({[(4-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyridylcarbonyl group, a carbothioyl group, and a hexahydrocycloocta[b]thiophene ring
Preparation Methods
The synthesis of METHYL 2-({[(4-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the hexahydrocycloocta[b]thiophene core, followed by the introduction of the pyridylcarbonyl and carbothioyl groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridylcarbonyl and carbothioyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 2-({[(4-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The pyridylcarbonyl and carbothioyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The pathways involved in these interactions are complex and depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds include other derivatives of hexahydrocycloocta[b]thiophene and those with pyridylcarbonyl or carbothioyl groups. What sets METHYL 2-({[(4-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE apart is its unique combination of these functional groups, which provides distinct chemical and biological properties. Similar compounds might include:
- METHYL 2-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- Other thiophene derivatives with varying substituents .
This detailed overview provides a comprehensive understanding of METHYL 2-({[(4-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H21N3O3S2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
methyl 2-(pyridine-4-carbonylcarbamothioylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H21N3O3S2/c1-25-18(24)15-13-6-4-2-3-5-7-14(13)27-17(15)22-19(26)21-16(23)12-8-10-20-11-9-12/h8-11H,2-7H2,1H3,(H2,21,22,23,26) |
InChI Key |
WCGWUJPJBDKBDN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=S)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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